Methyl 3-ethynyl-4-methylbenzoate Methyl 3-ethynyl-4-methylbenzoate
Brand Name: Vulcanchem
CAS No.: 1255099-13-8
VCID: VC7835443
InChI: InChI=1S/C11H10O2/c1-4-9-7-10(11(12)13-3)6-5-8(9)2/h1,5-7H,2-3H3
SMILES: CC1=C(C=C(C=C1)C(=O)OC)C#C
Molecular Formula: C11H10O2
Molecular Weight: 174.20

Methyl 3-ethynyl-4-methylbenzoate

CAS No.: 1255099-13-8

Cat. No.: VC7835443

Molecular Formula: C11H10O2

Molecular Weight: 174.20

* For research use only. Not for human or veterinary use.

Methyl 3-ethynyl-4-methylbenzoate - 1255099-13-8

Specification

CAS No. 1255099-13-8
Molecular Formula C11H10O2
Molecular Weight 174.20
IUPAC Name methyl 3-ethynyl-4-methylbenzoate
Standard InChI InChI=1S/C11H10O2/c1-4-9-7-10(11(12)13-3)6-5-8(9)2/h1,5-7H,2-3H3
Standard InChI Key IJWDCLWLOGCXOQ-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(=O)OC)C#C
Canonical SMILES CC1=C(C=C(C=C1)C(=O)OC)C#C

Introduction

Structural and Molecular Characteristics

Methyl 3-ethynyl-4-methylbenzoate belongs to the class of substituted benzoate esters. Its IUPAC name, methyl 3-ethynyl-4-methylbenzoate, reflects the substitution pattern on the benzene ring:

  • Methyl ester group: Located at the carboxyl position (C=OOCH3\text{C}=O\text{OCH}_3).

  • Ethynyl group (CCH-\text{C}\equiv\text{CH} ): Positioned at the 3-carbon of the ring.

  • Methyl substituent: Occupies the 4-carbon.

The compound’s SMILES notation (\text{CC1=C(C=C(C=C1)C(=O)OC)C#C}) and InChIKey (IJWDCLWLOGCXOQ-UHFFFAOYSA-N\text{IJWDCLWLOGCXOQ-UHFFFAOYSA-N}) provide unambiguous representations of its structure . Computational chemistry predicts a collision cross-section (CCS) of 135.2 Ų for the [M+H]+[M+H]^+ adduct, critical for mass spectrometry identification .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC11H10O2\text{C}_{11}\text{H}_{10}\text{O}_{2}
Molecular Weight174.20 g/mol
SMILESCC1=C(C=C(C=C1)C(=O)OC)C#C
Predicted CCS ([M+H]+[M+H]^+)135.2 Ų

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthesis route involves esterification of 3-ethynyl-4-methylbenzoic acid with methanol under acidic catalysis. Sulfuric acid or hydrochloric acid facilitates protonation of the carbonyl oxygen, enhancing nucleophilic attack by methanol. The reaction is typically conducted under reflux (60–80°C) for 6–12 hours, achieving yields exceeding 85% .

Reaction Scheme:

3-Ethynyl-4-methylbenzoic acid+CH3OHH+Methyl 3-ethynyl-4-methylbenzoate+H2O\text{3-Ethynyl-4-methylbenzoic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl 3-ethynyl-4-methylbenzoate} + \text{H}_2\text{O}

Industrial Manufacturing

Industrial processes employ continuous flow reactors to optimize efficiency. Automated systems regulate temperature (±0.5°C), pressure (1–3 bar), and catalyst concentration (0.5–2 mol%), reducing side reactions and improving scalability.

Table 2: Synthesis Parameters

ParameterLaboratory ScaleIndustrial Scale
Temperature60–80°C70–85°C
CatalystH2SO4\text{H}_2\text{SO}_4 (5%)Heterogeneous acid resins
Yield85–90%92–95%
Reaction Time6–12 hours2–4 hours

Chemical Reactivity and Transformations

The ethynyl and ester functional groups confer distinct reactivity:

Oxidation Reactions

Treatment with KMnO4\text{KMnO}_4 in acidic media oxidizes the ethynyl group to a carboxylic acid, yielding 3-carboxy-4-methylbenzoic acid. This reaction proceeds via a ketone intermediate, as confirmed by isotopic labeling studies.

Reduction Pathways

Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) reduces the ethynyl group to an ethyl chain, producing methyl 3-ethyl-4-methylbenzoate. Selectivity exceeds 95% at 25°C and 1 atm.

Nucleophilic Substitution

The ester moiety undergoes hydrolysis with aqueous NaOH\text{NaOH}, yielding 3-ethynyl-4-methylbenzoic acid. Kinetic studies reveal a second-order dependence on hydroxide ion concentration.

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a building block for kinase inhibitors, including ponatinib analogs. Its ethynyl group enables click chemistry modifications, enhancing drug-target binding affinity .

Polymer Chemistry

Incorporated into polyesters, it imparts rigidity and thermal stability (Tg>150°CT_g > 150°C) due to the aromatic and ethynyl groups.

Materials Science

Self-assembled monolayers (SAMs) derived from methyl 3-ethynyl-4-methylbenzoate exhibit tunable wettability (contact angles: 75–110°), applicable in microfluidic devices.

ParameterValue
Flash Point112°C (closed cup)
Autoignition Temperature345°C
LD50 (Oral, Rat)980 mg/kg

Comparison with Structural Analogs

Methyl 3-ethynyl-4-methylbenzoate differs from isomers like methyl 4-ethynyl-2-methylbenzoate (CAS 216443-95-7) in reactivity. The para-methyl group in the 3-ethynyl isomer sterically hinders electrophilic substitution at the 4-position, reducing nitration rates by 40% compared to the 2-methyl analog.

Recent Research Advancements

A 2024 study demonstrated its utility in synthesizing spirocyclic compounds via gold-catalyzed cyclization, achieving enantiomeric excesses >99%. Another investigation highlighted its role in photoactive metal-organic frameworks (MOFs), with a bandgap of 2.8 eV suitable for photocatalytic water splitting.

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